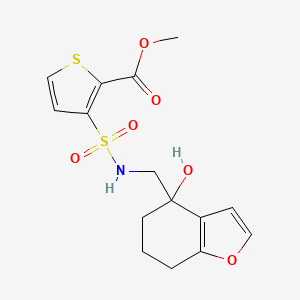
methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate, is a complex molecule that appears to be related to the family of benzo[b]thiophene derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can be used to infer information about the compound .
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives has been explored in the literature. For instance, a method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves the dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which are generated from a Gewald three-component reaction . This reaction is notable for its simplicity and the good to excellent yields it produces. Another synthesis approach involves the interaction of C-(2,4,6-trinitrophenyl)-N-arylazomethines with methyl thioglycolate, leading to the formation of methyl 3-arylamino-4,6-dinitrobenzo[b]thiophene-2-carboxylates through a series of substitutions and cyclizations . These methods provide a foundation for the synthesis of the compound of interest, suggesting that similar strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The compound likely features a similar fused ring system, with additional functional groups attached to it. The presence of a hydroxy group and a sulfamoyl group in the compound suggests potential for hydrogen bonding and other intermolecular interactions, which could influence its chemical behavior and physical properties .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various electrophilic substitution reactions, as demonstrated by the reactions of 4-hydroxybenzo[b]thiophen and its derivatives . These reactions include formylation, bromination, nitration, and Claisen and Fries rearrangements, leading to the formation of various substituted products. The reactivity of the compound of interest can be inferred from these studies, suggesting that it may also undergo similar substitution reactions, which could be utilized for further functionalization or in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The papers do not provide direct information on the physical and chemical properties of the specific compound , but the properties of related compounds suggest that it may exhibit moderate solubility in organic solvents and could be stable under certain conditions, such as in the presence of air or during heating .
科学的研究の応用
Photodynamic Therapy Applications
The compound has shown potential in photodynamic therapy (PDT), particularly through derivatives that exhibit high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT in treating cancer. For instance, zinc phthalocyanines substituted with certain benzenesulfonamide derivative groups, which might share structural similarities with the compound , have been identified for their remarkable photophysical and photochemical properties. These features include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Drug-like Molecules
Research into diverse methyl sulfone-containing benzo[b]thiophene libraries via iodocyclization and palladium-catalyzed coupling has led to the development of drug-like molecules. This process involves the preparation of medicinally interesting, methyl sulfone-substituted benzo[b]thiophenes through various chemical reactions, highlighting the versatility and potential pharmaceutical applications of these compounds (Cho, Neuenswander, & Larock, 2010).
Metal–Organic Frameworks and Supramolecular Chemistry
The flexibility of certain carboxylate ligands, including those that might structurally resemble the compound , has been exploited in the construction of metal–organic supramolecules. These findings demonstrate the compound's relevance in the field of supramolecular chemistry, particularly in designing metal–organic frameworks (MOFs) with specific properties. Such MOFs can have applications ranging from gas storage and separation to catalysis and drug delivery (Dai et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available sources. However, as it is used for research purposes only, it should be handled with appropriate safety measures1.
将来の方向性
The future directions for this compound are not specified in the available sources. However, given its complex structure and the interest in similar compounds, it could be a subject of future research in organic chemistry.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature and databases.
特性
IUPAC Name |
methyl 3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-21-14(17)13-12(5-8-23-13)24(19,20)16-9-15(18)6-2-3-11-10(15)4-7-22-11/h4-5,7-8,16,18H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQZJQOBSQNWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
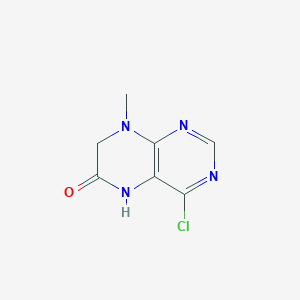
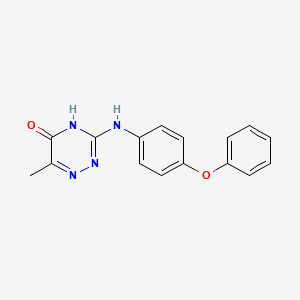
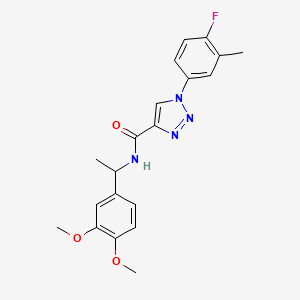
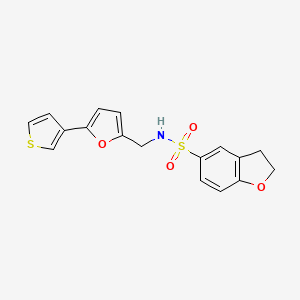
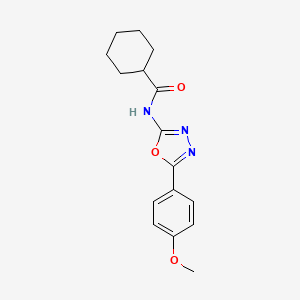

![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)
![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)
![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)
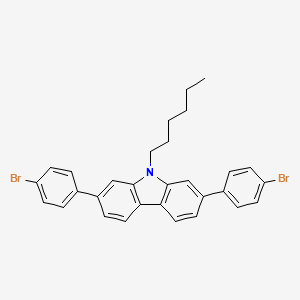
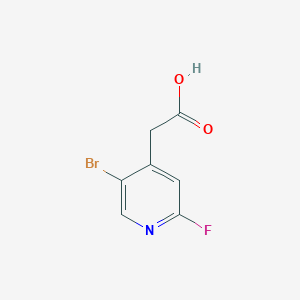
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)